Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
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Overview
Description
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the triazole ring, which can be done using formaldehyde under basic conditions.
Amino acid esterification: The final step involves the esterification of the amino acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of methyl 2-amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoate.
Reduction: Formation of methyl 2-amino-3-[4-(hydroxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl]propanoate.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-[4-(methyl)-1H-1,2,3-triazol-1-yl]propanoate
- Methyl 2-amino-3-[4-(ethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Methyl 2-amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
Uniqueness
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization
Biological Activity
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate (CAS Number: 1822453-39-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on available research findings.
Property | Value |
---|---|
Molecular Formula | C₇H₁₂N₄O₃ |
Molecular Weight | 236.65 g/mol |
CAS Number | 1822453-39-3 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, triazole derivatives are often synthesized through cycloaddition reactions involving azides and alkynes or through the use of hydrazones with suitable electrophiles. These methods yield high purity and yield, making them suitable for further biological evaluation .
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives with a triazole core could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. It is believed to exert its effects by inhibiting specific kinases involved in cancer cell proliferation. For example, it has shown selective inhibition against Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways related to cancer progression. This selectivity could lead to reduced side effects compared to broader-spectrum kinase inhibitors .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound selectively inhibits Class I PI3K isoforms, disrupting signaling pathways essential for tumor growth.
- Induction of Apoptosis : By modulating pathways involved in cell survival and apoptosis, it may promote programmed cell death in malignant cells.
- Antimicrobial Mechanism : The triazole ring may interfere with the biosynthesis of critical components in microbial cells, leading to cell death .
Case Studies
Several studies have highlighted the biological activity of related triazole compounds:
- Study on Antimicrobial Efficacy : A recent investigation found that triazole derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds similar to this compound can significantly reduce cell viability and induce apoptosis at concentrations as low as 10 µM .
Properties
Molecular Formula |
C7H12N4O3 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(hydroxymethyl)triazol-1-yl]propanoate |
InChI |
InChI=1S/C7H12N4O3/c1-14-7(13)6(8)3-11-2-5(4-12)9-10-11/h2,6,12H,3-4,8H2,1H3 |
InChI Key |
SGBOTRXLCAVEDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=C(N=N1)CO)N |
Origin of Product |
United States |
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